Ethyl 1,4-dibenzyl-3-oxopiperazine-2-carboxylate
Overview
Description
Ethyl 1,4-dibenzyl-3-oxopiperazine-2-carboxylate is a chemical compound with the molecular formula C21H24N2O3 and a molecular weight of 352.4 g/mol. It is a piperazine derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of ethyl 1,4-dibenzyl-3-oxopiperazine-2-carboxylate typically involves the reaction of piperazine derivatives with benzyl halides under specific conditions. One common method includes the use of ethyl chloroformate and benzylamine as starting materials, followed by a series of reactions involving protection and deprotection steps . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Ethyl 1,4-dibenzyl-3-oxopiperazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the benzyl groups can be replaced by other substituents using appropriate nucleophiles.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 1,4-dibenzyl-3-oxopiperazine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a building block for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 1,4-dibenzyl-3-oxopiperazine-2-carboxylate involves its interaction with specific molecular targets in biological systems. The piperazine ring in the compound allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets are still under investigation, but its structure suggests it may interfere with cellular processes such as DNA replication or protein synthesis .
Comparison with Similar Compounds
Ethyl 1,4-dibenzyl-3-oxopiperazine-2-carboxylate can be compared with other piperazine derivatives such as:
Ethyl 1,4-dibenzylpiperazine-2-carboxylate: Similar structure but lacks the oxo group, which may result in different biological activities.
1,4-Dibenzylpiperazine: A simpler derivative without the ester and oxo groups, used in different chemical and biological contexts.
N-Boc-piperazine: A protected form of piperazine used in peptide synthesis and other organic reactions.
This compound stands out due to its unique combination of functional groups, which confer specific reactivity and potential biological activities.
Properties
IUPAC Name |
ethyl 1,4-dibenzyl-3-oxopiperazine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-2-26-21(25)19-20(24)23(16-18-11-7-4-8-12-18)14-13-22(19)15-17-9-5-3-6-10-17/h3-12,19H,2,13-16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQQXWJUIUKNDMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(=O)N(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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